molecular formula C18H25NO5 B14793718 [2-Hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]methyl benzoate

[2-Hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]methyl benzoate

Cat. No.: B14793718
M. Wt: 335.4 g/mol
InChI Key: GNKKXXDGDVUCDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-Hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]methyl benzoate is a complex organic compound with potential applications in various scientific fields. Its structure includes a benzoate group, a cyclopentyl ring, and a hydroxy group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]methyl benzoate typically involves multiple steps, including the formation of the cyclopentyl ring, the introduction of the hydroxy group, and the attachment of the benzoate group. Common reagents used in these reactions include cyclopentanone, benzoic acid, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving temperature control, pressure regulation, and the use of solvents to dissolve reactants and products.

Chemical Reactions Analysis

Types of Reactions

[2-Hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]methyl benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The benzoate group can be reduced to form a benzyl alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.

Scientific Research Applications

[2-Hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]methyl benzoate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of [2-Hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]methyl benzoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The benzoate group may interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    [2-Hydroxy-4-[(2-hydroxyethoxy)-2-methylpropiophenone]: Similar in structure but with different functional groups.

    [2-Hydroxy-2-methylpropiophenone]: Lacks the cyclopentyl ring and benzoate group.

Uniqueness

[2-Hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]methyl benzoate is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides versatility in both synthetic chemistry and biological interactions, making it a valuable compound for research and industrial use.

Properties

Molecular Formula

C18H25NO5

Molecular Weight

335.4 g/mol

IUPAC Name

[2-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]methyl benzoate

InChI

InChI=1S/C18H25NO5/c1-18(2,3)24-17(22)19-14-9-13(15(20)10-14)11-23-16(21)12-7-5-4-6-8-12/h4-8,13-15,20H,9-11H2,1-3H3,(H,19,22)

InChI Key

GNKKXXDGDVUCDL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C(C1)O)COC(=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.